N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide

Medicinal Chemistry Benzoxazole Derivatives Structure-Activity Relationship

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide (CAS 478247-77-7) is a benzoxazole derivative featuring a 4-iodobenzamide substituent, with a molecular formula of C₂₀H₁₃IN₂O₂ and a molecular weight of 440.2 g/mol. The compound belongs to the broader class of activated iodo-benzamide derivatives, a series described in patent literature as possessing antineoplastic and antiviral potential through a presumptive mechanism involving inhibition of transcription factor binding to zinc finger domains.

Molecular Formula C20H13IN2O2
Molecular Weight 440.24
CAS No. 478247-77-7
Cat. No. B2677105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide
CAS478247-77-7
Molecular FormulaC20H13IN2O2
Molecular Weight440.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I
InChIInChI=1S/C20H13IN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24)
InChIKeyAOQHJVMRNBQXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide (CAS 478247-77-7): Procurement-Ready Specifications and Compound Class Context


N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide (CAS 478247-77-7) is a benzoxazole derivative featuring a 4-iodobenzamide substituent, with a molecular formula of C₂₀H₁₃IN₂O₂ and a molecular weight of 440.2 g/mol [1]. The compound belongs to the broader class of activated iodo-benzamide derivatives, a series described in patent literature as possessing antineoplastic and antiviral potential through a presumptive mechanism involving inhibition of transcription factor binding to zinc finger domains [2]. Commercial availability from suppliers such as AKSci offers a minimum purity specification of 95%, with long-term storage recommended in cool, dry conditions [1].

Why N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide Cannot Be Substituted by Other Benzoxazole or Iodobenzamide Analogs


Substitution of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide with structurally related compounds is inadvisable due to the pronounced structure-activity relationship (SAR) sensitivity observed within both the benzoxazole and iodobenzamide chemotypes. The precise para-substitution pattern of the benzoxazole-phenyl-iodobenzamide scaffold is a critical determinant of target engagement, as demonstrated by the wide range of binding affinities (Ki values spanning low-nanomolar to micromolar) reported across closely related analogs in the amyloid imaging literature [1]. Furthermore, the activated iodo-benzamide patent family explicitly delineates that the combination of a chelating group, a thiol trapping group, and an activating group—structural features embodied in this specific para-iodo configuration—is essential for the claimed antineoplastic mechanism of action [2]. Even subtle positional isomerism (e.g., 3-iodo vs. 4-iodo substitution) or modification of the benzoxazole core is anticipated to produce significant alterations in molecular recognition and biological activity, rendering generic substitution scientifically unsound.

Quantitative Differentiation Evidence for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide (CAS 478247-77-7) Procurement


Structural Differentiation: Para-Substituted Benzoxazole Scaffold vs. Regioisomers and Amyloid Imaging Analog

This compound possesses a specific 4-(1,3-benzoxazol-2-yl)phenyl substitution pattern that distinguishes it from both regioisomeric variants (e.g., 3-position substitution) and the amyloid-targeting analog N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (1e), which incorporates a dimethylamino group and a different benzoxazole attachment point [1]. While analog 1e achieved a Ki of 9.3 nM for Aβ1–40 amyloid peptide, it notably failed to cross the blood-brain barrier (BBB) in baboon SPECT imaging studies [1]. In contrast, the target compound lacks the dimethylamino moiety and is not designed for CNS penetration, suggesting a distinct target profile and application space [2].

Medicinal Chemistry Benzoxazole Derivatives Structure-Activity Relationship

Predicted Physicochemical Property Profile: LogP Differentiation from Amyloid Imaging Analog

The computed XLogP3-AA value for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide is 4.9 [1]. This represents a moderate increase in lipophilicity relative to the amyloid-imaging analog N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (1e), for which the dimethylamino group contributes additional polarity and hydrogen-bonding capacity [2]. The higher predicted LogP of the target compound, coupled with its absence of basic amine functionality, is expected to influence tissue distribution and target engagement profiles differently than the CNS-targeted analog class.

Physicochemical Properties Lipophilicity Drug-likeness

Mechanistic Classification: Activated Iodobenzamide Derivative vs. Dopaminergic SPECT Tracer Iodobenzamide (IBZM)

The compound is structurally positioned within the class of activated iodo-benzamide derivatives claimed in U.S. Patent 6,780,995, which describes compounds possessing a chelating group, a thiol trapping group, and an activating group [1]. The presumptive mechanism of action involves inhibition of transcription factor binding to zinc finger domains, with demonstrated efficacy in inhibiting growth of a variety of human and animal tumor and leukemia cell lines at low concentrations [1]. This antineoplastic mechanistic context differs fundamentally from iodobenzamide (IBZM), a dopamine antagonist used clinically as a SPECT tracer for differentiating Parkinson's disease [2].

Antineoplastic Zinc Finger Mechanism of Action

Commercial Availability: Minimum Purity Specification of 95%

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide is commercially available from AKSci with a documented minimum purity specification of 95% . This provides a baseline quality metric for procurement decisions. While purity specifications are standard supplier-provided data rather than peer-reviewed findings, this information is essential for users requiring defined starting material quality for synthetic or screening workflows.

Procurement Quality Control Chemical Supply

Recommended Research and Procurement Applications for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-iodobenzamide (CAS 478247-77-7)


Antineoplastic Drug Discovery: Lead Scaffold for Zinc Finger Transcription Factor Inhibition

Based on its classification within the activated iodo-benzamide patent family, this compound is suitable as a lead scaffold or tool compound for investigating antineoplastic mechanisms involving zinc finger transcription factor inhibition [1]. The structural features—including the benzoxazole moiety and the 4-iodobenzamide group—align with the patent's claims for compounds effective in inhibiting tumor and leukemia cell line growth at low concentrations [1]. Users seeking to explore structure-activity relationships around this chemotype for oncology applications may prioritize this compound as a foundational scaffold.

Antiviral Research: HIV Nucleocapsid Protein Targeting

The activated iodo-benzamide patent literature identifies the nucleocapsid protein of HIV as a potential target for this compound class, with the presumptive mechanism involving disruption of zinc finger domain function essential for viral replication [1]. Researchers investigating novel antiviral strategies against HIV may find this compound useful as a starting point for medicinal chemistry optimization or as a probe for studying zinc finger protein inhibition in viral contexts [1].

Chemical Probe Development for Zinc Finger Protein Studies

Given the proposed mechanism of action involving inhibition of transcription factor binding to zinc finger domains, this compound may serve as a chemical probe for fundamental studies of zinc finger protein function in cellular signaling and gene regulation [1]. The iodinated benzamide moiety may additionally facilitate radiolabeling with iodine-125 or iodine-123 for tracer studies, though such applications would require empirical validation [1].

Synthetic Intermediate for Benzoxazole Derivative Libraries

The compound's defined purity specification of 95% and well-characterized benzoxazole core make it a suitable building block for further synthetic elaboration. The presence of the iodine atom on the benzamide ring provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the generation of diverse derivative libraries for medicinal chemistry campaigns [1]. This contrasts with the dimethylamino-substituted amyloid imaging analogs, which incorporate functional groups less amenable to divergent synthetic modification.

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